![molecular formula C9H6ClNO3 B15207789 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that features both an oxazole ring and a carbonyl chloride functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the formation of the oxazole ring followed by the introduction of the carbonyl chloride group. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable carbonyl source under acidic conditions. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl chloride group can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Alcohol or amine derivatives
Substitution: Amides, esters, thioesters
科学的研究の応用
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, enabling the study of biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function or activity. The oxazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
類似化合物との比較
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can be compared with other similar compounds, such as:
4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in nucleophilic substitution reactions.
4-(Methoxymethyl)benzo[d]oxazole-2-carbonyl chloride: The methoxymethyl group is less reactive than the hydroxymethyl group, leading to different chemical reactivity and applications.
2-(Chloromethyl)benzo[d]oxazole:
The uniqueness of this compound lies in its combination of the oxazole ring, hydroxymethyl group, and carbonyl chloride group, which together impart distinct chemical properties and reactivity.
特性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC名 |
4-(hydroxymethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-3,12H,4H2 |
InChIキー |
VVAMUVMBVPKGOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



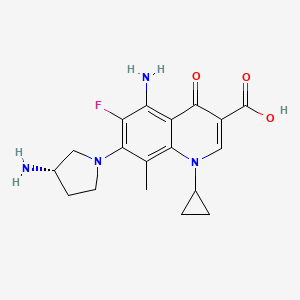
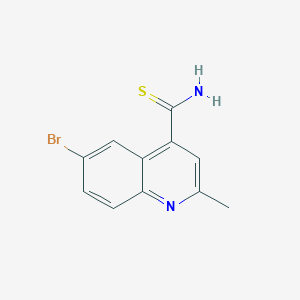
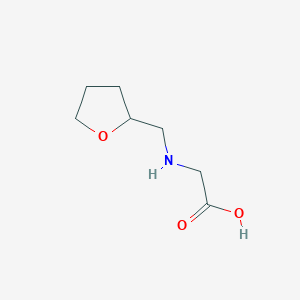

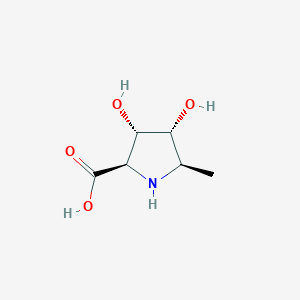
![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)
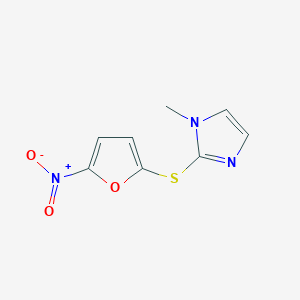
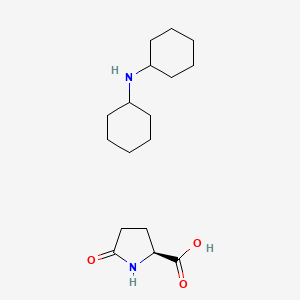

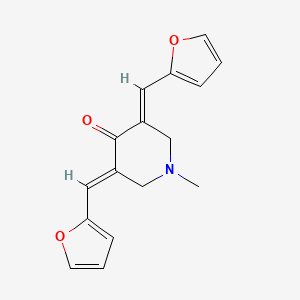

![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
